(5-Aminopyridin-3-yl)methanol

Übersicht

Beschreibung

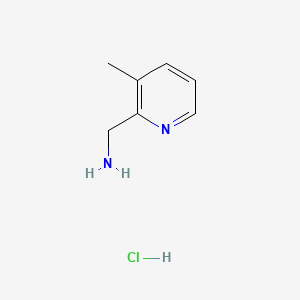

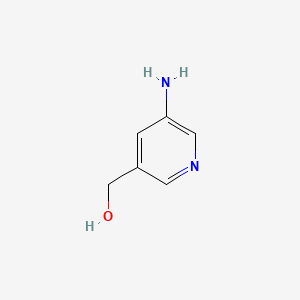

“(5-Aminopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is a member of the aminopyridines class of heterocyclic compounds, which have been extensively studied due to their interesting biological activities .

Synthesis Analysis

The synthesis of aminopyridines, including “(5-Aminopyridin-3-yl)methanol”, has been a subject of extensive research. Various synthetic methods have been developed, and these methods could be helpful for the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Molecular Structure Analysis

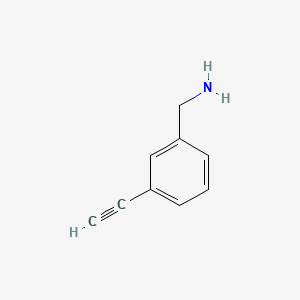

The molecular structure of “(5-Aminopyridin-3-yl)methanol” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3-position with a methanol group and at the 5-position with an amino group .

Chemical Reactions Analysis

Aminopyridines, including “(5-Aminopyridin-3-yl)methanol”, can undergo various chemical reactions. They can form complexes with metals, and these complexes have been found to exhibit broad biological activity .

Physical And Chemical Properties Analysis

“(5-Aminopyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 124.14 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 367.2±27.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

(5-Aminopyridin-3-yl)methanol serves as a precursor or component in the synthesis of various chemical compounds with potential applications in scientific research. For instance, it's involved in the preparation of imidazo[1,2-a]pyridine derivatives, a pharmacophore with various bioactivities. A new method for its preparation involves oxidizing the methyl group without preliminary protection of the amino group, leading to efficient one-stage synthesis (Lifshits, Ostapchuk, & Brel, 2015).

Development of Catalytic Systems

This compound is also explored in the development of catalytic systems. For example, aromatic amine ligands including derivatives of 2-aminopyridine and 3-aminopyridine have been used in highly active catalyst systems for polymerizing 2,6-dimethylphenol, where the 4-aminopyridine/Cu (I) catalyst system demonstrated remarkable efficiency in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), highlighting the potential of such compounds in polymer science (Kim, Shin, Kim, Kim, & Kim, 2018).

Chiral Recognition and Spectroscopy

In the field of analytical chemistry, derivatives of (5-Aminopyridin-3-yl)methanol are utilized for chiral recognition in NMR spectroscopy. Chiral crown ethers and their ytterbium(III) complexes, for instance, have been shown to be effective enantiomeric discriminating agents for primary amines, amino acids, and amino alcohols, enhancing chiral discrimination in the NMR spectrum and facilitating lower concentrations of crown ether in studies (Wenzel, Freeman, Sek, Zopf, Nakamura, Yong-zhu, Hirose, & Tobe, 2004).

Ligand Exchange Reactions

Furthermore, (5-Aminopyridin-3-yl)methanol and its derivatives have been investigated in ligand exchange reactions, such as in the synthesis and characterization of binuclear and trinuclear molybdenum carbonyl compounds. These studies reveal the potential of such compounds in creating complex metalorganic frameworks and catalytic systems, offering insights into the reactivity and applications of molybdenum-based catalysts (Adrian, Yaklin, & Klausmeyer, 2004).

Proton Transfer Equilibria

The compound also plays a role in the study of proton transfer equilibria, as demonstrated in a spectrophotometric study of the proton transfer equilibrium between 2-aminopyridine and 2,4-dinitrophenol in methanol. This research contributes to a better understanding of the dynamics and mechanisms of proton transfer reactions, which are fundamental in various chemical and biological processes (Al-Ahmary, Habeeb, & Alsolmy, 2013).

Wirkmechanismus

Keep in mind that specific studies on (5-Aminopyridin-3-yl)methanol are scarce, so some details remain speculative. Researchers would need to conduct further investigations to validate these hypotheses and provide more precise information . If you have any additional questions or need further clarification, feel free to ask! 😊

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “(5-Aminopyridin-3-yl)methanol” and other aminopyridines could include the development of more efficient synthetic methods, the exploration of their complexation with different metals, and the investigation of their biological activities . The goal would be to develop newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Eigenschaften

IUPAC Name |

(5-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQMHEDPXLDUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652164 | |

| Record name | (5-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Aminopyridin-3-yl)methanol | |

CAS RN |

443649-18-1 | |

| Record name | (5-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-aminopyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)